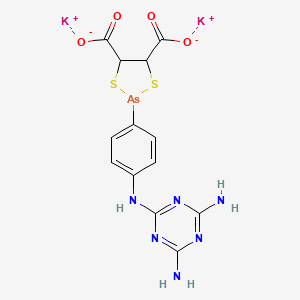
Melarsonyl (dipotassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of melarsonyl (dipotassium) involves the reaction of melarsonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the dipotassium salt . The reaction can be represented as follows:
Melarsonic acid+2KOH→Melarsonyl (dipotassium)+2H2O
Industrial Production Methods
Industrial production of melarsonyl (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Melarsonyl (dipotassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form melarsonic acid.
Reduction: Reduction reactions can convert melarsonyl (dipotassium) back to its parent melarsonic acid.
Substitution: The compound can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed
Oxidation: Melarsonic acid.
Reduction: Melarsonic acid.
Substitution: Corresponding metal salts of melarsonic acid.
科学的研究の応用
Melarsonyl (dipotassium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of parasite biology and the development of anti-parasitic drugs.
Medicine: Investigated for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of anti-parasitic formulations and products
作用機序
The mechanism of action of melarsonyl (dipotassium) involves its interaction with thiol-containing compounds in parasites. The compound reacts with trypanothione, a key molecule in the redox metabolism of parasites, leading to the inhibition of essential enzymatic processes and ultimately causing parasite death . This mechanism is particularly effective against trypanosomes, the causative agents of diseases such as African trypanosomiasis .
類似化合物との比較
Similar Compounds
Melarsoprol: Another arsenic-based compound used to treat trypanosomiasis.
Arsenic trioxide: Used in the treatment of certain types of leukemia.
Atoxyl: An early arsenic-based drug used for treating syphilis and trypanosomiasis.
Uniqueness
Melarsonyl (dipotassium) is unique due to its high potency and specificity against parasites. Unlike other arsenic-based compounds, it has a lower toxicity profile and is more effective in inhibiting parasite growth .
特性
分子式 |
C13H11AsK2N6O4S2 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 |
InChIキー |
PHCMFHVCRUCADN-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
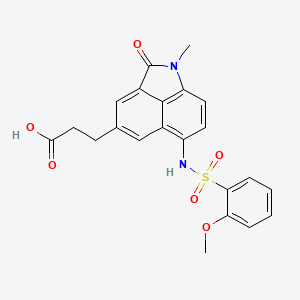
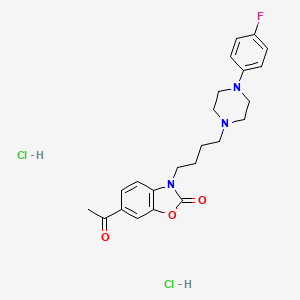
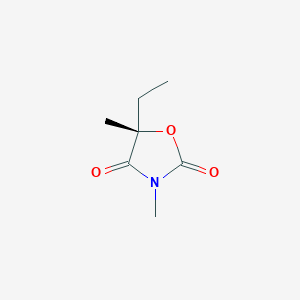
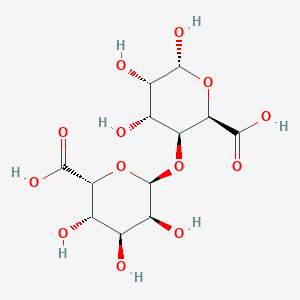
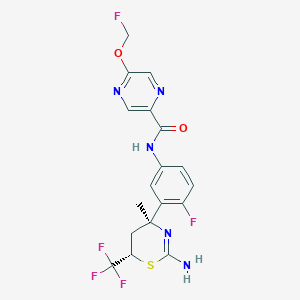
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)

![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
